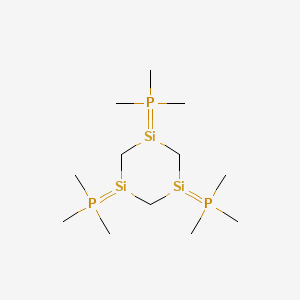
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) is a unique organosilicon compound that features a trisilinane core with three trimethyl-lambda~5~-phosphane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) typically involves the reaction of a trisilinane precursor with trimethyl-lambda~5~-phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and phosphine oxide derivatives.
Reduction: Reduction reactions can yield silane and phosphine products.
Substitution: The trimethyl-lambda~5~-phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol, silane, phosphine oxide, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which (1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) exerts its effects involves the interaction of its silicon and phosphorus atoms with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethyl-lambda~5~-phosphane groups can also act as electron donors, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione): This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
(1,3,5-Trisilinane-1,3,5-triylidene)tris(trimethyl-lambda~5~-phosphane) is unique due to its combination of silicon and phosphorus atoms, which imparts distinct chemical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63246-14-0 |
|---|---|
Molecular Formula |
C12H33P3Si3 |
Molecular Weight |
354.57 g/mol |
IUPAC Name |
[3,5-bis(trimethyl-λ5-phosphanylidene)-1,3,5-trisilinan-1-ylidene]-trimethyl-λ5-phosphane |
InChI |
InChI=1S/C12H33P3Si3/c1-13(2,3)16-10-17(14(4,5)6)12-18(11-16)15(7,8)9/h10-12H2,1-9H3 |
InChI Key |
JPGISGBVMIATGQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=[Si]1C[Si](=P(C)(C)C)C[Si](=P(C)(C)C)C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
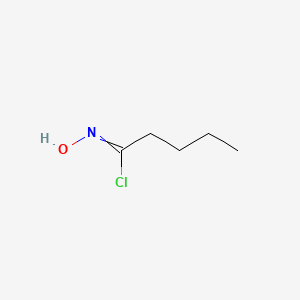

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
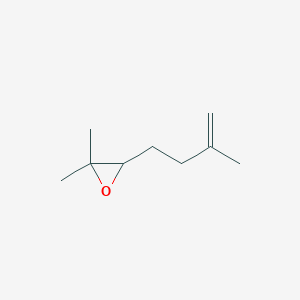
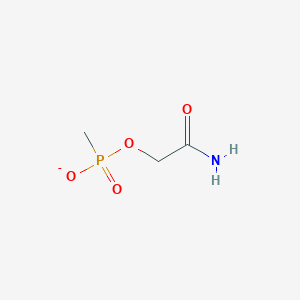
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
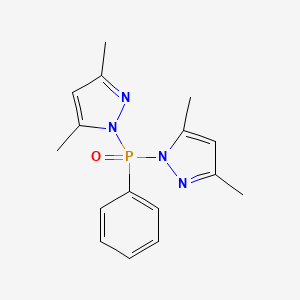
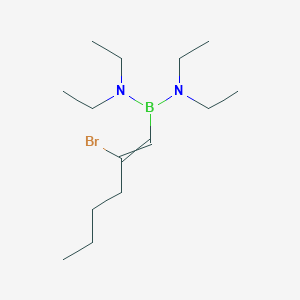
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
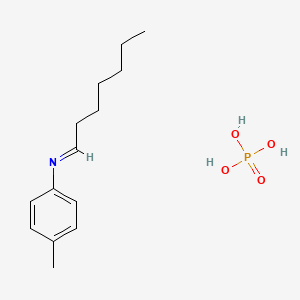
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
